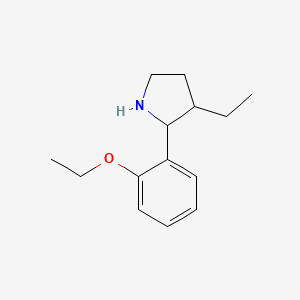
2-(2-Ethoxyphenyl)-3-ethylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethoxyphenyl)-3-ethylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and synthetic applications. The presence of an ethoxyphenyl group and an ethyl group in the structure of this compound makes it a compound of interest in various fields of research.
Méthodes De Préparation
The synthesis of 2-(2-Ethoxyphenyl)-3-ethylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzaldehyde with ethylamine to form an imine intermediate, which is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine compound. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
2-(2-Ethoxyphenyl)-3-ethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as bromine to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles. Common reagents and conditions used in these reactions include bromine for oxidation and sodium borohydride for reduction. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2-Ethoxyphenyl)-3-ethylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s biological activities are explored for potential therapeutic applications.
Medicine: Research is conducted to investigate its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Ethoxyphenyl)-3-ethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparaison Avec Des Composés Similaires
2-(2-Ethoxyphenyl)-3-ethylpyrrolidine can be compared with other similar compounds such as:
2-(2-Methoxyphenyl)-3-ethylpyrrolidine: Similar structure but with a methoxy group instead of an ethoxy group.
2-(2-Ethoxyphenyl)-3-methylpyrrolidine: Similar structure but with a methyl group instead of an ethyl group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
2-(2-ethoxyphenyl)-3-ethylpyrrolidine |
InChI |
InChI=1S/C14H21NO/c1-3-11-9-10-15-14(11)12-7-5-6-8-13(12)16-4-2/h5-8,11,14-15H,3-4,9-10H2,1-2H3 |
Clé InChI |
FDAUOSFHAKRTPB-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCNC1C2=CC=CC=C2OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12883791.png)
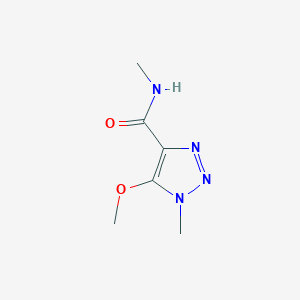
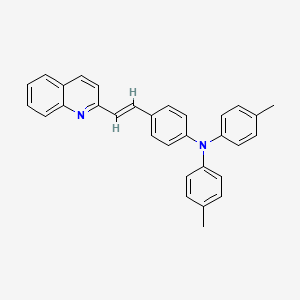
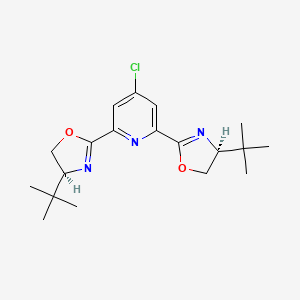
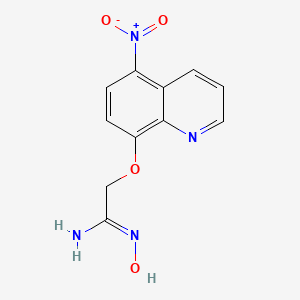
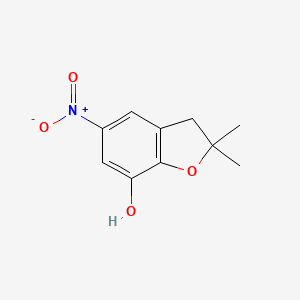
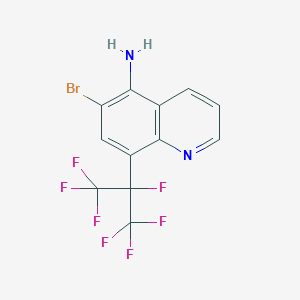


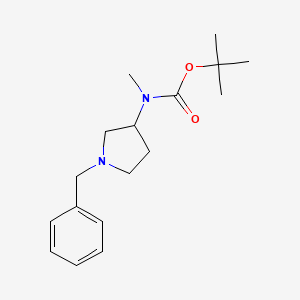

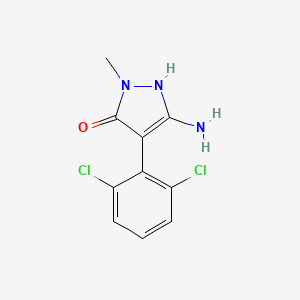
![N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12883867.png)

